5-Fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that contains fluorine, thiadiazole, piperazine, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate nitrile compound under acidic conditions.
Piperazine Derivatization: The piperazine ring is then introduced by reacting the thiadiazole derivative with a suitable piperazine compound.
Pyrimidine Ring Formation: Finally, the pyrimidine ring is formed by reacting the piperazine-thiadiazole intermediate with a fluorinated pyrimidine precursor under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium cyanide, dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
5-Fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: It is used as a probe to study the function of various biological pathways and molecular targets.
Industrial Applications: The compound is explored for its use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various cellular processes . Additionally, it can interact with DNA, leading to the disruption of DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine
- 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole
- 1-(2-Pyrimidyl)piperazine
Uniqueness
5-Fluoro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine is unique due to its combination of fluorine, thiadiazole, piperazine, and pyrimidine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities.
Properties
Molecular Formula |
C10H11FN6S |
---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
3-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,2,5-thiadiazole |
InChI |
InChI=1S/C10H11FN6S/c11-8-5-12-10(13-6-8)17-3-1-16(2-4-17)9-7-14-18-15-9/h5-7H,1-4H2 |
InChI Key |
YIHFOVSWQWMSIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C3=NC=C(C=N3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.